molecular formula C23H19F3N4O3 B611408 N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide CAS No. 1314891-22-9

N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide

Cat. No. B611408
M. Wt: 456.4252
InChI Key: QTCSXAUJBQZZSN-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms and their bonding in the molecule of the compound.



Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This includes the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes the reactants, products, conditions, and mechanism of the reaction.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, molar mass, and chemical stability.


Scientific Research Applications

Anticancer Applications

  • A study by Ravinaik et al. (2021) revealed the synthesis of benzamide derivatives, showing significant anticancer activity against various cancer cell lines, suggesting potential therapeutic applications.

Nematocidal Activity

  • Research by Liu et al. (2022) demonstrated that certain oxadiazole derivatives exhibit strong nematocidal activities, indicating their potential use in controlling nematode infestations.

Antimycobacterial Screening

  • A study conducted by Nayak et al. (2016) explored benzamide derivatives for their antimycobacterial activities, finding promising lead molecules for tuberculosis treatment.

Anti-inflammatory and Anti-cancer Agents

  • Research by Gangapuram et al. (2009) synthesized novel benzamide/benzene sulfonamides showing potential as anti-inflammatory and anti-cancer agents.

Antimicrobial Activity

  • A study by Latthe and Badami (2007) synthesized benzamide derivatives with significant antimicrobial activity, suggesting their use in combating microbial infections.

Antioxidant Evaluation

  • Research by Bondock et al. (2016) synthesized oxadiazoles with excellent antioxidant activity, indicating their potential in oxidative stress-related therapies.

Photolysis Study

  • A study by Tsuge et al. (1977) explored the photolysis of oxadiazoles, contributing to the understanding of their chemical behavior under light exposure.

Antiplasmodial Activities

  • Research by Hermann et al. (2021) identified benzamides with significant antiplasmodial activity, offering insights for malaria treatment.

Analgesic and Anti-inflammatory Screening

  • A study by Dewangan et al. (2016) synthesized oxadiazole derivatives linked to quinazolin-4-one ring, showing notable analgesic and anti-inflammatory activities.

Safety And Hazards

Safety and hazards analysis involves studying the potential risks associated with the compound. This includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, and possible improvements in synthesis methods.


properties

IUPAC Name

N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCSXAUJBQZZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide

Synthesis routes and methods

Procedure details

This compound was synthesized from 2-methyl-2-(2-phenyloxazol-4-yl)propan-1-amine and 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid as described in example 8 step 6 (15 g, yield 44%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.66 (t, J=1.5 Hz, 1H), 8.29-8.26 (m, 2H), 8.20-8.17 (dt, J=8.0 Hz, 1.2 Hz, 1H), 8.09-8.06 (m, 2H), 7.68-7.64 (t, J=7.9 Hz, 1H), 7.51 (s, 1H), 7.47-7.40 (m, 3H), 3.66 (d, J=5.6 Hz, 2H), 1.43 (s, 6H). MS (ESI) m/z: Calculated for C23H19F3N4O3: 456.14. found: 457.2 (M+H)+.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 2
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N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 3
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N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide

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